![molecular formula C21H20O10 B12507513 5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sophoricoside can be synthesized through biotransformation processes. One such method involves the use of microbial enzymes, specifically β-glucosidase produced by the strain Rhizopus oryzae. This enzyme efficiently hydrolyzes sophoricoside into genistein . The biotransformation process is optimized to achieve a high yield of genistein, making it a cost-effective method for industrial production .
Industrial Production Methods
The industrial production of sophoricoside primarily relies on the extraction from the dried fruits of Styphnolobium japonicum. The extraction process involves the use of solvents and subsequent purification steps to isolate sophoricoside in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Sophoricoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of sophoricoside by β-glucosidase results in the formation of genistein .
Common Reagents and Conditions
Hydrolysis: β-glucosidase enzyme, pH 7.0, 24 hours.
Oxidation and Reduction:
Major Products Formed
Hydrolysis: Genistein.
Applications De Recherche Scientifique
Mécanisme D'action
Sophoricoside exerts its effects through various molecular targets and pathways. It inhibits the production of inflammatory cytokines and the activation of nuclear factor-κB (NF-κB) and caspase-1 in stimulated human mast cells . This inhibition reduces allergic inflammation and other inflammatory responses .
Comparaison Avec Des Composés Similaires
Sophoricoside is often compared with other isoflavone glycosides such as genistin and daidzin. These compounds share similar pharmacological properties but differ in their potency and specific applications . For instance, genistin and sophoricoside both exhibit estrogenic activity, but sophoricoside has shown more promising results in certain anti-inflammatory and anti-cancer studies .
List of Similar Compounds
- Genistin
- Daidzin
- Sophorabioside
- Sophoraflavonoloside
- Kaempferol 3-O-α-L-rhamnopyranosyl (1→6) β-D-glucopyranosyl (1→2) β-D-glucopyranoside
- Rutin
Propriétés
IUPAC Name |
5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRJFLLIDGZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12507431.png)
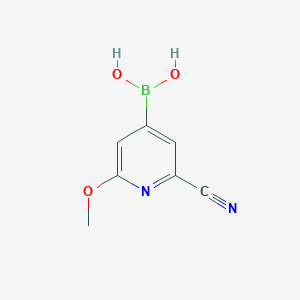

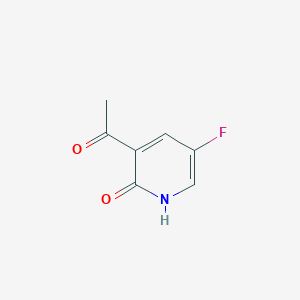
![(4S,4'S)-2,2'-Methylenebis[4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydrooxazole]](/img/structure/B12507457.png)
![Bicyclo[1.1.1]pentan-2-ol](/img/structure/B12507465.png)
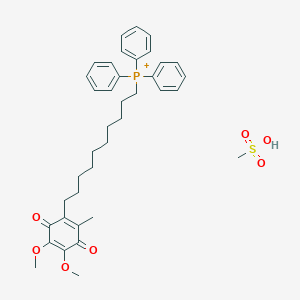
![N-(3-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12507481.png)
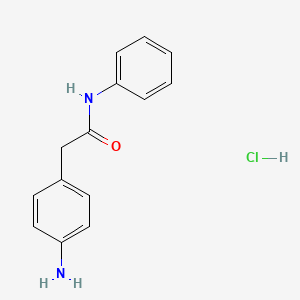
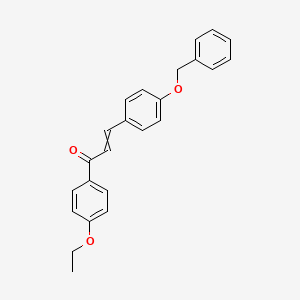
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)

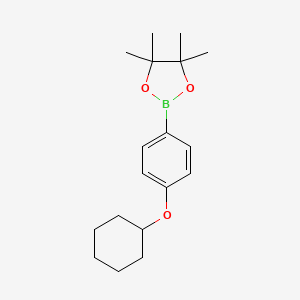
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
